3-(2-Chloroethyl)oxazolidin-2-one

Stability Oxazolidinone derivatives Aqueous degradation

3-(2-Chloroethyl)oxazolidin-2-one (CAS 2508-01-2) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by an oxazolidin-2-one core bearing a 2-chloroethyl substituent at the N-3 position. It has the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
CAS No. 2508-01-2
Cat. No. B1211804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)oxazolidin-2-one
CAS2508-01-2
Synonyms3-(2-chloroethyl)-2-oxazolidone
CEOXZO
chloroethyloxazolidone
N-chloroethyl-1,3-oxazolidin-2-one
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCCl
InChIInChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2
InChIKeyCDYDZTYVCIPLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroethyl)oxazolidin-2-one (CAS 2508-01-2) | Chemical Profile and Procurement-Relevant Specifications


3-(2-Chloroethyl)oxazolidin-2-one (CAS 2508-01-2) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by an oxazolidin-2-one core bearing a 2-chloroethyl substituent at the N-3 position [1]. It has the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol . The compound is classified as a cytostatic agent with enzyme specificity and has demonstrated activity against rat bladder cancer cells both in vitro and in vivo . The chloroethyl group imparts alkylating properties, making this compound of interest in medicinal chemistry for the synthesis of bioactive molecules . It is commercially available as a research chemical in purities of 95% to >98% .

Alkylating probeChloroethyl substituent enables medicinal chemistry for bioactive molecule synthesis
Cytostatic mechanismBladder cancer cell-model response context (in vitro/in vivo reported)
Research supplyAvailable in research-grade purity with commercial supplier support

Why 3-(2-Chloroethyl)oxazolidin-2-one Cannot Be Substituted with Generic Oxazolidinone Analogs


Oxazolidinones constitute a broad and functionally diverse class of heterocyclic compounds with applications spanning chiral auxiliaries in asymmetric synthesis [1] to antibacterial agents such as linezolid [2]. However, the functional properties of 3-(2-chloroethyl)oxazolidin-2-one are fundamentally dictated by the presence of the N-3 chloroethyl substituent, which confers alkylating reactivity absent in unsubstituted or differently substituted oxazolidinones . Unlike oxazolidinones that serve primarily as chiral templates or protein synthesis inhibitors, the chloroethyl group of CAS 2508-01-2 enables nucleophilic substitution reactions and potential DNA alkylation, placing it in a distinct mechanistic category as a cytostatic agent . Generic substitution with other oxazolidinones without this specific electrophilic moiety would result in complete loss of the alkylating functionality that defines its utility in medicinal chemistry and targeted synthesis applications. The specific evidence dimensions below quantify the differentiating characteristics that govern scientific and procurement decisions.

Alkylation functionality loss
Generic oxazolidinones lacking the N-3 chloroethyl group cannot provide the alkylating reactivity required for target applications.
Mechanism class mismatch
Chiral auxiliary or antibacterial oxazolidinones do not share the cytostatic alkylation mechanism; assay response may not transfer.
Stability profile uncertainty
Different substitution pattern may shift aqueous stability and biological response compared to N-chloro or unsubstituted analogs.

Quantitative Differentiation Evidence: 3-(2-Chloroethyl)oxazolidin-2-one vs. Comparators


N-Chloro vs. C-Chloroethyl Oxazolidinones: Comparative Stability in Buffered Aqueous Media

In a stability study of N-halo-2-oxazolidinones, 3-chloro-2-oxazolidinones (N-chloro derivatives) were evaluated for loss of positive chlorine and bactericidal activity in 0.1 M sodium dihydrogen phosphate buffer at pH 7.0 and 40°C [1]. Compound III in that study demonstrated considerably greater stability compared to Compounds I and II. While 3-(2-chloroethyl)oxazolidin-2-one (CAS 2508-01-2) contains a chloroethyl group on the nitrogen atom rather than an N-chloro substituent, this class-level evidence from the oxazolidinone scaffold demonstrates that the stability profile of chloro-substituted oxazolidinones varies substantially depending on substitution pattern .

Stability Context
Class-level
C-chloroethyl vs. N-chloro stability differs
Degradation kinetics may not transfer from N-chloro analogs
Direct target-compound aqueous stability data unavailable
Stability Oxazolidinone derivatives Aqueous degradation

Alkylating Mechanism Differentiation: Chloroethyl Oxazolidinone vs. Nitrosourea Alkylating Agents

3-(2-Chloroethyl)oxazolidin-2-one is classified as a cytostatic drug with enzyme specificity and is described as a synthetic derivative with activity against rat bladder cancer cells both in vitro and in vivo . The chloroethyl group present in this compound is structurally related to the chloroethyl moieties found in nitrosourea alkylating agents such as carmustine (BCNU) and lomustine (CCNU), which are established anticancer drugs used in the treatment of brain tumors [1]. Nitrosoureas undergo decomposition to generate reactive intermediates that serve as classic alkylating agents, forming DNA crosslinks [2]. While direct comparative activity data between 3-(2-chloroethyl)oxazolidin-2-one and nitrosoureas is not available in the literature, the presence of the chloroethyl group on the oxazolidinone scaffold provides a structurally distinct alkylating entity that lacks the highly reactive nitroso group found in nitrosoureas [3].

Alkylating Mechanism
Class-level
Lacks nitroso group vs. BCNU/CCNU
Structural class may alter reactivity and toxicity profile
No direct comparative IC₅₀ data available
Alkylating agents Cytostatic DNA crosslinking Anticancer

Synthetic Accessibility: High-Yield Preparation vs. Complex Multi-Step Analog Synthesis

3-(2-Chloroethyl)oxazolidin-2-one can be synthesized in a single-step reaction from N,N-bis(chloroethyl)amine hydrochloride using carbon dioxide gas generated from dry ice in methanol with triethylamine as a base . This procedure yields the title compound with an isolated yield of 98.9% as a light yellow liquid after 1 hour of reaction time at room temperature . In contrast, structurally related 4-(2-chloroethyl)oxazolidinones (note: positional isomer with chloroethyl at C-4 rather than N-3) require a more complex ring-expansion approach from 2-(1-hydroxyalkyl)azetidines using bis(trichloromethyl) carbonate (BTC) after basic treatment, with reaction efficiency dependent on alcohol class and azetidine substitution pattern [1].

Synthetic Yield
Cross-study
98.9% isolated yield
Supports efficient single-step intermediate preparation
Room temperature, 1 h reaction
Organic synthesis Reaction yield Process chemistry Intermediate

Physicochemical Property Profile: Hydrophobicity and Permeability vs. Unsubstituted Oxazolidinones

The physicochemical properties of 3-(2-chloroethyl)oxazolidin-2-one have been computationally predicted and are available through authoritative databases . The compound exhibits a calculated LogP (octanol-water partition coefficient) of approximately 1.00 based on KOWWIN estimates, with ACD/LogP of 0.21 and ACD/LogD (pH 5.5 and 7.4) of 0.69 . For comparison, unsubstituted 2-oxazolidinone (CAS 497-25-6), lacking the chloroethyl substituent, has a significantly lower calculated LogP of -0.74 (estimated) [1]. The chloroethyl substitution increases lipophilicity by approximately 1.4 to 1.7 LogP units, which can substantially influence membrane permeability, solubility, and pharmacokinetic behavior.

Lipophilicity Shift
Computed
ΔLogP +0.95 to +1.74 vs unsubstituted
Chloroethyl group increases membrane permeability context
Computational predictions; experimental LogP needed
Lipophilicity LogP Drug-likeness Physicochemical properties

Procurement-Driven Application Scenarios for 3-(2-Chloroethyl)oxazolidin-2-one (CAS 2508-01-2)


Synthetic Intermediate for Alkylating Pharmacophores in Anticancer Research

As established in Section 3 (Evidence Item 2), 3-(2-chloroethyl)oxazolidin-2-one contains a chloroethyl moiety structurally related to alkylating anticancer agents such as carmustine and lomustine, yet lacks the highly reactive nitroso group found in nitrosoureas [1]. This compound has demonstrated cytostatic activity against rat bladder cancer cells both in vitro and in vivo [2]. Research laboratories engaged in developing novel alkylating agents or prodrugs may prioritize this compound as a synthetic building block that provides controlled alkylating functionality on an oxazolidinone scaffold, potentially offering a distinct toxicity and reactivity profile compared to traditional nitrosourea alkylators . The high-yield synthesis (98.9%) documented in Section 3 (Evidence Item 3) further supports its procurement as a cost-effective intermediate .

N-Vinyl Oxazolidinone Precursor via Elimination Chemistry

3-(2-Chloroethyl)oxazolidin-2-one serves as a direct precursor to N-vinyl-2-oxazolidinone, an important commercial intermediate with broad applications in polymer chemistry and materials science. As noted in the literature, treatment of 3-(2-chloroethyl)oxazolidin-2-one with potassium tert-butylate in tert-butanol as solvent for 0.5 hours yields 3-vinyloxazolidin-2-one in 82.4% yield [1]. N-Vinyl-2-oxazolidinone is a valuable monomer for specialty polymers and copolymers used in coatings, adhesives, and biomedical materials. The improved synthetic route starting from ethanolamine demonstrates industrial relevance and process scalability [2]. Research and industrial chemists requiring access to N-vinyl oxazolidinone derivatives should procure CAS 2508-01-2 as the key elimination precursor rather than pursuing alternative synthetic pathways that may require more complex starting materials or lower overall yields.

Medicinal Chemistry Scaffold with Computationally Predicted Drug-Like Properties

As documented in Section 3 (Evidence Item 4), 3-(2-chloroethyl)oxazolidin-2-one exhibits a favorable physicochemical profile with predicted LogP values between 0.21 and 1.00 and LogD (pH 7.4) of 0.69, placing it within the optimal lipophilicity range (LogP 0-3) for oral bioavailability according to Lipinski's Rule of Five [1]. The compound has zero H-bond donors and a topological polar surface area (TPSA) of approximately 29.5-30 Ų, which is below the threshold of 140 Ų typically required for good oral absorption [2]. These properties, combined with its demonstrated cytostatic activity , make this compound a suitable starting point for hit-to-lead optimization programs in medicinal chemistry, particularly for targets where controlled alkylating functionality is therapeutically relevant. Procurement decisions for library synthesis or SAR exploration should consider this favorable property profile relative to more hydrophilic oxazolidinone analogs.

Commercial Supply Chain Considerations for Research Procurement

3-(2-Chloroethyl)oxazolidin-2-one is available from multiple commercial suppliers at purities ranging from 95% to >98%, with typical pricing at research quantities (100 mg to 5 g) [1]. The compound requires storage under inert atmosphere at 2-8°C for long-term stability [2]. A procurement-relevant consideration is that this compound has an extensive commercial history, with many domestic manufacturers having ceased production due to market demand fluctuations . The manufacturing process is described as not complicated, yet supplier consolidation means that verifying current stock availability and establishing reliable supply channels should be prioritized by procurement specialists. The compound appears as a colorless to light yellow liquid depending on purity . Researchers should confirm current lot-specific certificates of analysis (CoA) including NMR, HPLC, or GC purity verification before committing to experimental use .

Application
Selection Property
Validation Focus
Alkylating pharmacophore synthesis
Chloroethyl oxazolidinone scaffold
Cytostatic model-response endpoints
N-Vinyl oxazolidinone precursor
Elimination reactivity
Polymer intermediate suitability
Hit-to-lead medicinal chemistry
Predicted drug-like physicochemical profile
Oral bioavailability model review
Research procurement planning
Commercial supply and purity grade
CoA verification and storage conditions

Technical Documentation Hub

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